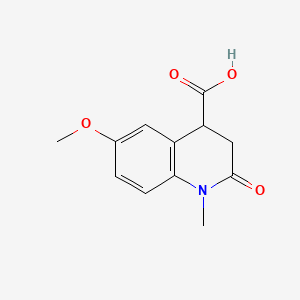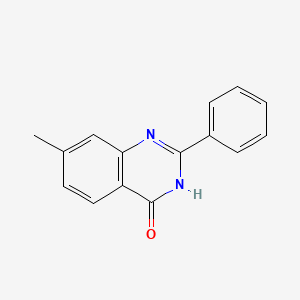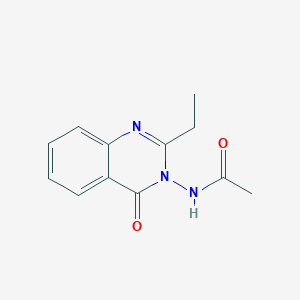
1-(3-Fluorobenzyl)-3-hydrazinylpyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluorobenzyl)-3-hydrazinylpyrazin-2(1H)-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazinone core substituted with a 3-fluorobenzyl group and a hydrazinyl moiety, which contribute to its distinctive chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorobenzyl)-3-hydrazinylpyrazin-2(1H)-one typically involves the following steps:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 3-Fluorobenzyl Group: The 3-fluorobenzyl group is introduced via nucleophilic substitution reactions, often using 3-fluorobenzyl halides as starting materials.
Addition of the Hydrazinyl Moiety: The hydrazinyl group is incorporated through hydrazinolysis reactions, where hydrazine derivatives react with the intermediate compounds to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Fluorobenzyl)-3-hydrazinylpyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and pyrazinone moieties, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluorobenzyl)-3-hydrazinylpyrazin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatment strategies.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Fluorobenzyl)-3-hydrazinylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other biomolecules, modulating their activity and function.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Fluorobenzyl)-3-hydrazinylpyrazin-2(1H)-one: shares structural similarities with other pyrazinone derivatives and hydrazinyl-substituted compounds.
Pyrazolopyrimidine-based Derivatives: These compounds also feature a pyrazinone core and exhibit similar biological activities, such as antiproliferative effects in cancer cells.
AB-FUBINACA Isomers: These compounds have similar structural motifs and are studied for their pharmacological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of a 3-fluorobenzyl group and a hydrazinyl moiety makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C11H11FN4O |
|---|---|
Molekulargewicht |
234.23 g/mol |
IUPAC-Name |
1-[(3-fluorophenyl)methyl]-3-hydrazinylpyrazin-2-one |
InChI |
InChI=1S/C11H11FN4O/c12-9-3-1-2-8(6-9)7-16-5-4-14-10(15-13)11(16)17/h1-6H,7,13H2,(H,14,15) |
InChI-Schlüssel |
MQUJEPUKUPXRDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)CN2C=CN=C(C2=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Benzyl-1,7-diaza-spiro[4.5]decane](/img/structure/B11875365.png)

![3-(2,3-Dihydro-1H-inden-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B11875375.png)




![Ethyl 4-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11875418.png)



![1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-](/img/structure/B11875440.png)
